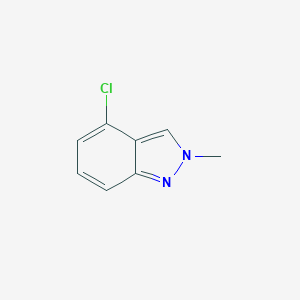

4-Chloro-2-méthyl-2H-indazole

Vue d'ensemble

Description

4-Chloro-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring

Applications De Recherche Scientifique

4-Chloro-2-methyl-2H-indazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.

Mécanisme D'action

Target of Action

4-Chloro-2-methyl-2H-indazole is a derivative of 2H-indazoles, which are one class of the most important nitrogen-containing heterocyclic compounds . The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities . .

Mode of Action

It’s known that 2h-indazoles can be functionalized through transition metal-catalyzed c–h activation or a radical pathway . This functionalization increases the complexity and diversity of 2H-indazole derivatives , potentially leading to various interactions with biological targets.

Biochemical Pathways

It’s known that indazole derivatives have a wide variety of biological properties . They have been found to possess anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Result of Action

Indazole derivatives have been found to inhibit cell growth in certain conditions . For example, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-2H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloro-3-nitrotoluene with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 80-100°C.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as palladium or copper can enhance the reaction efficiency and reduce the formation of byproducts.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloro-2-methyl-2H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced indazole derivatives.

Substitution: Formation of substituted indazole derivatives with various functional groups.

Comparaison Avec Des Composés Similaires

2-Methyl-2H-indazole: Lacks the chloro substituent, which may affect its reactivity and biological activity.

4-Bromo-2-methyl-2H-indazole: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties.

4-Chloro-1H-indazole: Differing in the position of the nitrogen atom, which can influence its chemical behavior and applications.

Uniqueness: 4-Chloro-2-methyl-2H-indazole is unique due to the presence of both a chloro and a methyl group, which can significantly impact its reactivity and interaction with biological targets. This combination of substituents makes it a valuable compound for various research and industrial applications.

Activité Biologique

4-Chloro-2-methyl-2H-indazole is a synthetic compound belonging to the indazole family, characterized by its bicyclic structure comprising a benzene ring fused to a pyrazole ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article delves into the biological activity of 4-chloro-2-methyl-2H-indazole, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-chloro-2-methyl-2H-indazole is . The specific arrangement of the chlorine atom at the 4-position and the methyl group at the 2-position contributes to its unique chemical properties, influencing its biological activity.

Research indicates that compounds similar to 4-chloro-2-methyl-2H-indazole interact with various biological targets, leading to significant therapeutic effects. Key mechanisms include:

- Inhibition of Cell Proliferation : Indazole derivatives have been shown to inhibit cell growth by targeting critical signaling pathways involved in cancer progression, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR) pathways.

- Induction of Apoptosis : By disrupting cell signaling pathways, these compounds may promote programmed cell death (apoptosis) in cancer cells, enhancing their potential as anticancer agents .

Anticancer Activity

Several studies have explored the anticancer potential of indazole derivatives, including 4-chloro-2-methyl-2H-indazole. Notable findings include:

- In Vitro Studies : Compounds exhibiting structural similarities have shown significant inhibition of tumor cell lines. For instance, derivatives with specific substitutions demonstrated IC50 values in the nanomolar range against various cancer types .

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| 4-Chloro-2-methyl-2H-indazole | HCT116 Colon Cancer | <100 |

| Indazole Derivative X | Multiple Myeloma | 640 |

Antimicrobial Activity

4-Chloro-2-methyl-2H-indazole has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Structure-Activity Relationships (SAR)

Understanding the SAR of indazoles is crucial for optimizing their biological activities. Modifications at specific positions on the indazole ring can significantly influence potency and selectivity:

- Position 4 Substituents : Chlorine and other halogen substitutions have been associated with enhanced anticancer activity.

- Position 2 Methyl Group : The presence of a methyl group at this position has been linked to improved solubility and bioavailability.

Study on Antitumor Activity

A study conducted on various indazole derivatives demonstrated that compounds structurally related to 4-chloro-2-methyl-2H-indazole exhibited potent antitumor effects in vivo. For instance, a derivative was effective in reducing tumor size in mouse models of colon cancer .

Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, a series of indazole derivatives were tested against common pathogens. The results indicated that modifications at the 4-position significantly enhanced activity against resistant strains of bacteria .

Propriétés

IUPAC Name |

4-chloro-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKWBANOASAMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597908 | |

| Record name | 4-Chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162502-54-7 | |

| Record name | 4-Chloro-2-methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162502-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.